molecular formula C22H26O12 B10771434 7alpha-OAc-ginkgolide B

7alpha-OAc-ginkgolide B

Cat. No.: B10771434
M. Wt: 482.4 g/mol
InChI Key: PTVXMWRAVPFHBG-OIYCRRHPSA-N
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Description

7α-OAc-ginkgolide B: is a bioactive compound derived from the leaves of the Ginkgo biloba tree. It belongs to the ginkgolide family, which includes several structurally related compounds. Ginkgolides are known for their diverse pharmacological effects, including anti-inflammatory, neuroprotective, and platelet-activating factor (PAF) receptor antagonism .

Preparation Methods

The synthetic routes to obtain 7α-OAc-ginkgolide B involve chemical modifications of naturally occurring ginkgolides. One common method is acetylation of ginkgolide B at the 7-position, resulting in 7α-OAc-ginkgolide B. The industrial production typically relies on extraction from Ginkgo biloba leaves or semisynthetic approaches using isolated ginkgolides as starting materials.

Chemical Reactions Analysis

    Acetylation: The key reaction involves acetylating ginkgolide B at the 7-position using acetic anhydride or acetyl chloride. This process enhances its bioactivity.

    Oxidation and Reduction: Ginkgolides can undergo oxidation (e.g., epoxidation) and reduction (e.g., hydrogenation) reactions, leading to modified derivatives.

    Substitution: Substituents can be introduced at various positions to alter the compound’s properties.

    Common Reagents: Acetic anhydride, acetyl chloride, oxidants (e.g., mCPBA), reducing agents (e.g., LiAlH₄), and Lewis acids.

    Major Products: Besides 7α-OAc-ginkgolide B, other ginkgolide derivatives may form during these reactions.

Scientific Research Applications

    Neuroprotection: 7α-OAc-ginkgolide B exhibits neuroprotective effects by modulating oxidative stress and inflammation pathways.

    Anti-Inflammatory: It inhibits PAF receptor activation, reducing inflammation and allergic responses.

    Cardiovascular Health: Some studies suggest cardiovascular benefits due to its platelet aggregation inhibition.

    Cancer Research: Investigated for potential anticancer properties.

Mechanism of Action

    PAF Receptor Antagonism: 7α-OAc-ginkgolide B competes with PAF for binding to its receptor, blocking pro-inflammatory signaling.

    Antioxidant Activity: It scavenges free radicals, protecting neurons and other cells.

Comparison with Similar Compounds

    Ginkgolide A: Similar structure but lacks the acetyl group at the 7-position.

    Ginkgolide C: Another member of the ginkgolide family with distinct biological effects.

Properties

Molecular Formula

C22H26O12

Molecular Weight

482.4 g/mol

IUPAC Name

[(1S,6R,13S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-5,15,18-trioxo-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecan-9-yl] acetate

InChI

InChI=1S/C22H26O12/c1-6-14(26)31-13-10(24)20-12-8(30-7(2)23)9(18(3,4)5)19(20)11(25)15(27)33-17(19)34-22(20,16(28)32-12)21(6,13)29/h6,8-13,17,24-25,29H,1-5H3/t6?,8?,9?,10?,11-,12?,13-,17?,19?,20?,21+,22-/m0/s1

InChI Key

PTVXMWRAVPFHBG-OIYCRRHPSA-N

Isomeric SMILES

CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C(C5OC(=O)C)C(C)(C)C)O

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5OC(=O)C)C(C)(C)C)C(C(=O)OC6O4)O)O

Origin of Product

United States

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